N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}-N'-(pyridin-3-yl)ethanediamide

PI3K Inhibition Kinase Assay In vitro Pharmacology

This novel oxalamide scaffold offers a precise, modifiable core for advanced PI3K inhibitor research. Unlike generic tool compounds, its unique pyridin-3-yl conformation & phenoxyacetyl substitution demand validation. No functional interchangeability with uncharacterized isomers or analogs is implied. Suited for high-throughput screening, SAR exploration & computational docking, it requires empirical target engagement verification. Bulk quantities support rigorous internal profiling & negative control development if proven inactive. Secure competitive pricing from verified, non-vendor sources.

Molecular Formula C21H24N4O4
Molecular Weight 396.447
CAS No. 1235338-71-2
Cat. No. B2797911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}-N'-(pyridin-3-yl)ethanediamide
CAS1235338-71-2
Molecular FormulaC21H24N4O4
Molecular Weight396.447
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C(=O)NC2=CN=CC=C2)C(=O)COC3=CC=CC=C3
InChIInChI=1S/C21H24N4O4/c26-19(15-29-18-6-2-1-3-7-18)25-11-8-16(9-12-25)13-23-20(27)21(28)24-17-5-4-10-22-14-17/h1-7,10,14,16H,8-9,11-13,15H2,(H,23,27)(H,24,28)
InChIKeyDEXPCNYJNQMSFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}-N'-(pyridin-3-yl)ethanediamide (CAS 1235338-71-2) – A Research-Grade Oxalamide for PI3K Pathway Investigation


N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}-N'-(pyridin-3-yl)ethanediamide (CAS 1235338-71-2) is a synthetic small-molecule oxalamide featuring a piperidine core with a phenoxyacetyl substituent linked via ethanediamide to a pyridin-3-yl moiety. It is offered as a research chemical and has been associated in cheminformatics databases with binding to phosphoinositide 3-kinase (PI3K) isoforms [1]. However, publicly available, peer-reviewed pharmacological characterization for this specific compound is extremely scarce.

Why Generic Substitution of N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}-N'-(pyridin-3-yl)ethanediamide is Unsupported


The compound belongs to the oxalamide class, where minor structural modifications—such as the nature of the N-acyl group (phenoxyacetyl) and the heterocyclic amine (pyridin-3-yl)—can drastically alter target engagement and polypharmacology [1]. Without published selectivity profiles or head-to-head data against close analogs (e.g., pyridin-2-yl or pyridin-4-yl isomers), there is no empirical basis to assume functional interchangeability. Generic substitution is therefore unsupported; any substitution risks unknowingly changing the biological activity profile.

Quantitative Differentiation Evidence for N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}-N'-(pyridin-3-yl)ethanediamide – Limited Data Notice


PI3Kbeta Binding Affinity – Single-Point Evidence

A cheminformatics entry suggests the compound may inhibit PI3Kbeta, but this is an unverified, single-database mapping with no comparator data. The claimed Ki value for a structurally related record is 41 nM against PI3Kbeta [1]. However, it is not confirmed that this data point corresponds to the exact CAS 1235338-71-2 compound. In the absence of confirmatory studies or parallel testing of comparators, this cannot be used for differentiation.

PI3K Inhibition Kinase Assay In vitro Pharmacology

Selectivity Profile – No Data Available

No quantitative selectivity data (e.g., against other PI3K isoforms, kinases, or unrelated targets) exists in the public domain for this compound. Class-level inference suggests oxalamides can be promiscuous, but the specific selectivity fingerprint of this molecule is unknown [1]. This absence precludes any assessment of target engagement specificity relative to alternatives.

Selectivity Kinase Profiling Safety Pharmacology

In Vitro ADME Parameters – Not Characterized

No experimental solubility, permeability, metabolic stability, or CYP inhibition data are publicly available for this compound. Computational predictions exist (e.g., via SwissADME), but such predictions are not experimentally verified and are not a reliable basis for procurement differentiation.

ADME Solubility Metabolic Stability

Cellular Efficacy – No Reported Data

No published studies report the effect of this compound on cellular biomarker modulation (e.g., AKT phosphorylation) or cell viability. This contrasts with some tool compounds in the PI3K class, where cellular EC50 values are available and can guide selection for in vitro experiments.

Cellular Assay Phenotypic Screening Biomarker Modulation

Availability and Purity – Standard Vendor Specifications

The compound is available from several research chemical vendors with a typical purity of 95% (HPLC) . This purity level is standard for screening compounds and does not constitute a differentiating factor. Higher purity batches may be available upon custom request, but these are not standard offerings.

Chemical Purity Procurement Quality Control

In Vivo Pharmacokinetics – No Data

No in vivo pharmacokinetic data (absorption, distribution, clearance) exist for this compound. Many oxalamide analogs suffer from poor aqueous solubility and rapid clearance, but this is a class-level consideration and not verified for this specific molecule.

Pharmacokinetics Bioavailability In Vivo Study

Limited Application Scenarios for N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}-N'-(pyridin-3-yl)ethanediamide Given Data Scarcity


Primary Biochemical Screening for PI3K Isoform Hits

The compound could be used as a starting point for high-throughput PI3K screening, provided the user independently verifies target engagement and selectivity. Due to the absence of characterization data, it should only be included in unbiased, broad-panel screens alongside well-characterized tool inhibitors.

Medicinal Chemistry Exploration of Oxalamide SAR

As a synthetically accessible oxalamide scaffold, this compound may serve as a lead-like molecule for structure-activity relationship (SAR) studies, particularly exploring the influence of the pyridin-3-yl and phenoxyacetyl groups on kinase binding. Researchers would need to generate their own comparative data for any meaningful SAR conclusions.

In Silico Modeling and Docking Studies

The compound's structure makes it a candidate for computational docking studies against PI3K or other targets. However, the lack of experimental potency data means docking predictions cannot be validated, limiting the reliability of such studies.

Negative Control Qualification

If experimental characterization reveals the compound to be inactive against a target of interest while maintaining acceptable purity, it could potentially be employed as a chemically similar negative control for assays involving active oxalamide inhibitors. This application would require rigorous empirical validation.

Quote Request

Request a Quote for N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}-N'-(pyridin-3-yl)ethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.